



Application Notes and Protocols for (9R)-RO7185876 in APP-Overexpressing Cell Lines

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Compound of Interest		
Compound Name:	(9R)-RO7185876	
Cat. No.:	B15618097	Get Quote

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Introduction

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) under investigation for its potential as a therapeutic agent for Alzheimer's disease.[1][2][3][4] Unlike gamma-secretase inhibitors (GSIs) which can cause mechanism-based side effects due to the inhibition of other essential signaling pathways like Notch, GSMs allosterically modulate the gamma-secretase complex.[5] This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides.[6][7] Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38.[6][7] These shorter peptides may even have protective effects by interfering with Aβ42 aggregation.[8] This document provides detailed application notes and protocols for the use of **(9R)-RO7185876** in common APP-overexpressing cell lines.

Mechanism of Action

(9R)-RO7185876 acts as a gamma-secretase modulator. The gamma-secretase complex is responsible for the final proteolytic cleavage of the C-terminal fragment of APP (APP-CTF or C99), which is generated by β -secretase (BACE1). This cleavage by gamma-secretase is not a single event but a processive cleavage that generates A β peptides of varying lengths. (9R)-RO7185876 is believed to bind to the presenilin component of the gamma-secretase complex, inducing a conformational change that favors the production of shorter A β peptides (A β 37 and

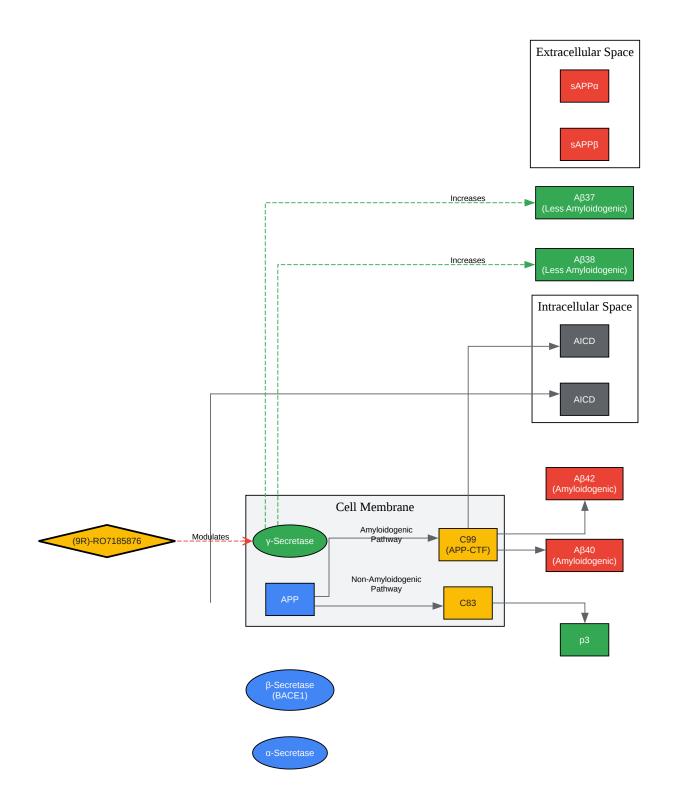


Methodological & Application

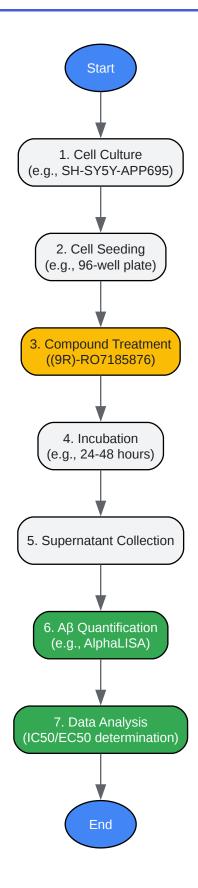
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A β 38) at the expense of the longer, more pathogenic forms (A β 42 and A β 40). A key advantage of this mechanism is the preservation of total A β production and the lack of inhibition of Notch pathway signaling, which is a major concern with GSIs.[6]









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